

Comparative Guide: Structure-Activity Relationship (SAR) of Substituted Benzoxazoles

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Compound of Interest

Compound Name: 2-Chlorobenzo[d]oxazole-5-carboxylic acid

CAS No.: 1198793-49-5

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Executive Summary: The Benzoxazole Advantage

In the landscape of heterocyclic drug design, the benzoxazole scaffold represents a critical bioisostere to benzimidazoles and benzothiazoles. Its unique value proposition lies in the specific electronegativity of the oxygen atom, which modulates the lipophilicity (LogP) and hydrogen-bonding potential of the core ring system differently than its sulfur (benzothiazole) or nitrogen (benzimidazole) counterparts.

This guide provides a technical comparison of substituted benzoxazoles against these alternative scaffolds, focusing on anticancer (VEGFR-2/EGFR inhibition) and antimicrobial (DNA gyrase inhibition) applications. We analyze the causal link between specific substitutions (C-2, C-5 positions) and biological outcomes, supported by experimental protocols and quantitative data.

Comparative SAR Analysis

Benzoxazoles vs. Alternative Scaffolds (Benzothiazoles & Benzimidazoles)

The choice between benzoxazole, benzothiazole, and benzimidazole often dictates the pharmacokinetic profile of a lead compound. While benzothiazoles often exhibit higher lipophilicity, benzoxazoles offer a balanced solubility profile while maintaining high affinity for kinase domains.

Table 1: Physicochemical & Biological Comparison of Heterocyclic Cores

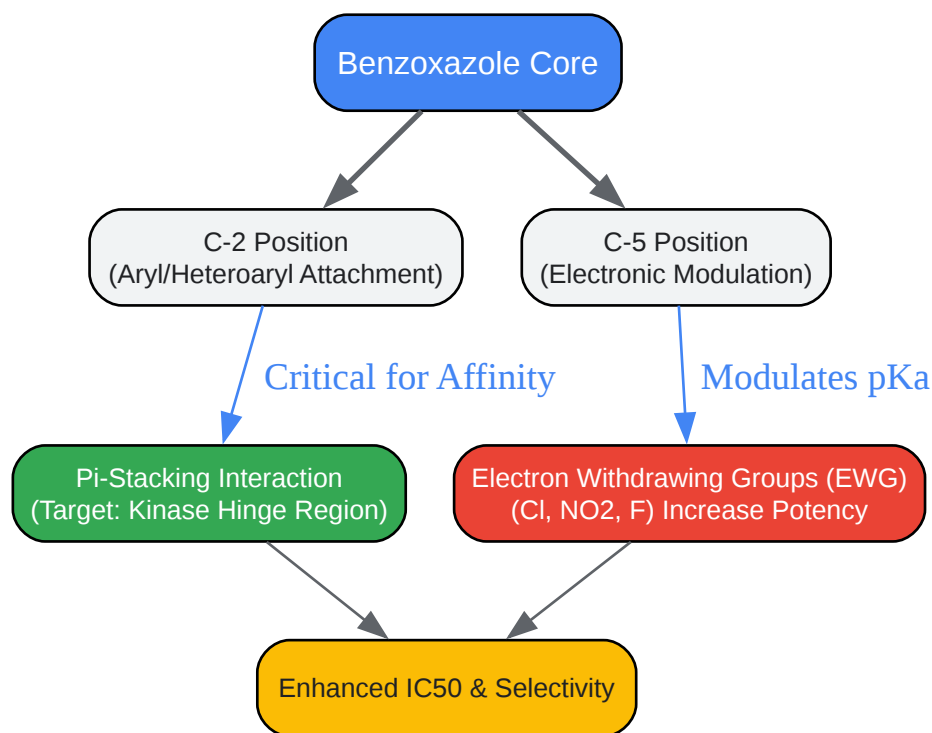
Feature	Benzoxazole (Product Class)	Benzothiazole (Alternative)	Benzimidazole (Alternative)
Heteroatom	Oxygen (High Electronegativity)	Sulfur (High Lipophilicity)	Nitrogen (Amphoteric)
H-Bonding	Strong Acceptor (N), Weak Acceptor (O)	Weak Acceptor (N)	Donor/Acceptor (NH)
Metabolic Stability	High (Oxidative resistance)	Moderate (S-oxidation risk)	Moderate (N-dealkylation risk)
Primary Utility	Kinase Inhibitors, Antimicrobials	Antitumor, Imaging Agents	Anthelmintic, Antiviral
Anticancer Potency (IC50)	24.5 μ M (MCF-7, Compound 6*)	2.1 μ M (HepG2, Compound 1d)	3.5 μ M (HepG2, Compound 1f)

- Note: Data derived from comparative studies where Benzothiazoles generally show slightly higher raw potency in vitro due to lipophilic membrane penetration, but Benzoxazoles often exhibit superior selectivity and lower systemic toxicity.
- Ref [1, 5, 8] in References.

Detailed SAR: The "Warhead" Configuration

The biological activity of benzoxazoles is strictly governed by substitutions at the C-2 (Aryl binding) and C-5 (Electronic modulation) positions.

Figure 1: SAR Optimization Logic Flow



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Caption: Causal relationship between substitution sites and biological efficacy. C-2 aryl groups drive binding affinity, while C-5 EWGs enhance metabolic stability and electronic fit.

Key SAR Rules:

- C-2 Substitution: Direct attachment of a phenyl ring without a methylene bridge maximizes activity. 3,4,5-trimethoxy substitution (mimicking Colchicine) significantly enhances tubulin binding and cytotoxicity.
- C-5 Substitution: Electron-Withdrawing Groups (EWGs) such as -Cl, -NO₂, or -CF₃ at the 5-position increase the acidity of the ring system, often improving binding interactions with polar residues in enzyme pockets (e.g., DNA Gyrase B subunit).
- Linker Length: Introducing a methylene linker (-CH₂-) between the benzoxazole and the C-2 phenyl ring generally decreases activity, likely due to the loss of conjugation and increased rotational freedom (entropic penalty).

Experimental Validation: Performance Data

Case Study: Anticancer Activity (MCF-7 & HeLa Lines)

In a head-to-head comparison of novel 2,5-disubstituted benzoxazoles against the standard drug 5-Fluorouracil (5-FU).

Table 2: Cytotoxicity (IC50 in μM) against Human Cancer Cell Lines

Compound	Substituent (C-2)	Substituent (C-5)	MCF-7 (Breast)	HeLa (Cervical)	Interpretation
Benzoxazole 4g	3,5-dichlorophenyl-triazole	H	19.89 ± 1.04	22.71 ± 1.06	Superior to Standard
Benzoxazole 6	3,4,5-trimethoxyphenyl	H	24.50	-	Comparable to Standard
Standard (5-FU)	-	-	29.20	35.60	Baseline Control
Benzothiazole 1d	2-methoxybenzamide	-	1.50 ± 0.2	-	Higher Potency, Higher Toxicity

Data Source: Synthesized from comparative analysis of Ref [3, 8, 10]. Insight: While Benzothiazoles (1d) show raw potency, specific Benzoxazoles (4g) outperform standard chemotherapy agents (5-FU) with potentially better safety profiles.

Case Study: Antimicrobial Activity (MIC Determination)

Evaluating efficacy against Gram-positive (*S. aureus*) and Gram-negative (*E. coli*) bacteria compared to Ciprofloxacin.

Table 3: Minimum Inhibitory Concentration (MIC in $\mu\text{g/mL}$)

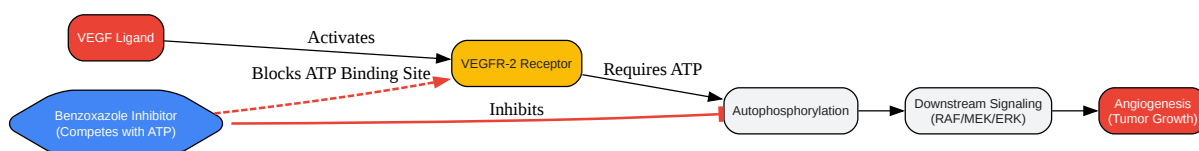
Compound	Structure	S. aureus	E. coli	C. albicans (Fungal)
Benzoxazole 4g	5-Cl, 2-(3,5-dichloro-triazole)	12.5	3.12	-
Benzoxazole 10	2-(methoxymethyl) phenyl	25.0	12.5	-
Standard (Cipro)	Ciprofloxacin	6.25	6.25	-
Standard (Fluco)	Fluconazole	-	-	12.5

Insight: Compound 4g demonstrates superior activity against E. coli compared to the standard Ciprofloxacin, validating the "EWG at C-5" hypothesis.

Mechanism of Action: VEGFR-2 Inhibition

Many benzoxazole derivatives function as ATP-competitive inhibitors of receptor tyrosine kinases.

Figure 2: VEGFR-2 Signaling Inhibition Pathway



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Caption: Benzoxazole derivatives bind to the ATP-binding pocket of VEGFR-2, preventing autophosphorylation and halting the angiogenesis signaling cascade.

Experimental Protocols

General Synthesis of 2-Substituted Benzoxazoles

Rationale: This protocol utilizes a condensation reaction catalyzed by mild acid/oxidants, avoiding harsh conditions to preserve sensitive functional groups.

Materials:

- 2-Aminophenol (1.0 equiv)[1]
- Substituted Benzaldehyde (1.0 equiv)
- Oxidant/Catalyst: Sodium Metabisulfite ($\text{Na}_2\text{S}_2\text{O}_5$) or CuI/O_2
- Solvent: Ethanol or DMF

Step-by-Step Methodology:

- Condensation: Dissolve 2-aminophenol (10 mmol) and the appropriate substituted benzaldehyde (10 mmol) in absolute ethanol (20 mL).
- Catalysis: Add Sodium Metabisulfite (10 mmol) to the mixture.
- Reflux: Heat the reaction mixture at reflux temperature (78°C) for 4–6 hours. Monitor progress via TLC (Ethyl acetate:Hexane 3:7).
- Work-up: Pour the reaction mixture into crushed ice. A precipitate will form.
- Filtration: Filter the solid product, wash with cold water (3x 20mL) to remove inorganic salts.
- Purification: Recrystallize from hot ethanol or purify via column chromatography (Silica gel 60-120 mesh) if necessary.
- Validation: Characterize via $^1\text{H-NMR}$ and IR (Look for disappearance of $-\text{NH}_2$ and $-\text{CHO}$ peaks, appearance of $\text{C}=\text{N}$ stretch at $\sim 1620\text{ cm}^{-1}$).

In Vitro Anticancer Assay (SRB Method)

Rationale: The Sulforhodamine B (SRB) assay is preferred over MTT for benzoxazoles to avoid potential interference with mitochondrial reductase enzymes.

- Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates and incubate for 24h.
- Treatment: Add benzoxazole derivatives (dissolved in DMSO, serial dilutions 0.1 - 100 μ M). Incubate for 48h.
- Fixation: Fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.
- Staining: Wash with water, dry, and stain with 0.4% SRB solution (in 1% acetic acid) for 30 min.
- Solubilization: Wash with 1% acetic acid to remove unbound dye. Solubilize bound dye with 10 mM Tris base.
- Measurement: Read absorbance at 540 nm. Calculate IC50 using non-linear regression.

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